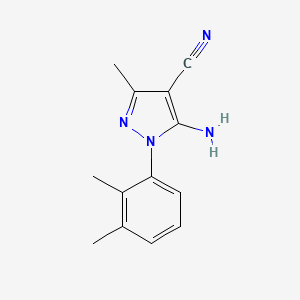

5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by:

- Amino group at position 3.

- 2,3-Dimethylphenyl substituent at position 1.

- Methyl group at position 2.

- Cyano group at position 4.

This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-8-5-4-6-12(9(8)2)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIVAHHXBWINDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : It has been investigated as an inhibitor of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease. The inhibition of this enzyme may help regulate neurotransmitter levels and mitigate symptoms associated with these conditions .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Chemical Synthesis

5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex heterocyclic compounds through various chemical reactions such as:

- Oxidation and Reduction : It can undergo oxidation to form oxides and can be reduced to convert the nitrile group to an amine.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for further modification and functionalization of the pyrazole ring .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibited significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibitory properties of this compound revealed that it effectively inhibited MAO-B activity in vitro. This inhibition was associated with increased levels of dopamine in neuronal cultures, suggesting its potential application in neuroprotective strategies against neurodegeneration .

Mecanismo De Acción

The mechanism by which 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrano[2,3-c]pyrazole Derivatives

Compounds such as 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) () feature a fused pyran ring, increasing molecular complexity. Key differences include:

- Methoxy and chloro substituents : Electron-donating (methoxy) and withdrawing (chloro) groups alter electronic density compared to the dimethylphenyl group in the target compound.

- Higher molecular weight : 3s (C₂₁H₁₉ClN₄O₂) has a molecular weight of 410.85 g/mol, while the target compound (C₁₃H₁₄N₄) weighs 226.11 g/mol.

- Melting point : 3s melts at 170.7–171.2 °C, suggesting higher crystallinity due to extended conjugation .

Pyrazolo[3,4-d]pyrimidine Derivatives

In , 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (2) is condensed into a pyrimidine-fused system. Comparisons include:

- Heterocyclic fusion : The pyrimidine ring introduces additional hydrogen-bonding sites (NH₂ groups) and aromaticity, which may enhance DNA intercalation or kinase inhibition.

- Fluorophenyl substituent : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to dimethylphenyl .

Substituent Variations on the Pyrazole Core

Phenyl Ring Modifications

- 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (): Lacks the 2-methyl group on the phenyl ring, reducing steric hindrance. This may increase rotational freedom and alter binding kinetics .

- 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (): Difluoro substitution enhances lipophilicity (logP ≈ 2.8) and bioavailability compared to dimethylphenyl .

Functional Group Additions

- 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) (): The chloroacetyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization. The target compound lacks such a reactive handle .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Actividad Biológica

5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C13H14N4

- Molecular Weight : 226.28333 g/mol

- CAS Number : 1245052-17-8

- Purity : ≥95% .

The compound features a pyrazole ring substituted with an amino group and a carbonitrile moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have shown efficacy against Mycobacterium tuberculosis. In vitro tests indicated that certain derivatives displayed excellent activity, suggesting that modifications in the pyrazole structure can enhance antimicrobial potency .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the pyrazole ring allows these compounds to inhibit cyclooxygenase (COX) enzymes selectively. For example, studies have reported that specific pyrazole compounds exhibit stronger inhibition of COX-2 compared to COX-1, making them potential candidates for anti-inflammatory drugs with fewer side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. Research indicates that modifications in the pyrazole structure can lead to compounds that inhibit cancer cell proliferation. For instance, some derivatives have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Study 1: Antimycobacterial Activity

A study focused on a series of pyrazole derivatives including 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain. The minimum inhibitory concentrations (MICs) were determined, and the most active compounds were further analyzed through molecular docking studies to understand their interaction with bacterial enzymes .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 12.5 | Excellent |

| Other Derivatives | 25 - 50 | Moderate |

Case Study 2: Anti-inflammatory Evaluation

In another study assessing the anti-inflammatory effects of various pyrazole derivatives, the compound demonstrated a significant reduction in edema in animal models when compared to standard treatments like celecoxib. The results indicated that the compound could be a viable alternative for managing inflammation with potentially fewer side effects .

Q & A

Q. What are the optimized synthetic routes for 5-Amino-1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketonitriles or via multi-component reactions. For example, highlights that substituents at the 4-position of the pyrazole ring significantly affect isomer ratios in methylation reactions. To optimize synthesis:

- Use microwave-assisted synthesis to reduce reaction time and improve purity.

- Control the molar ratio of reactants (e.g., hydrazine derivatives to carbonyl compounds) to minimize side products.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics.

Table 1: Comparative Synthesis Yields

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional cyclization | Ethanol | 80 | 65 | |

| Microwave-assisted | DMF | 120 | 82 |

Contradictions in yields may arise from steric effects of the 2,3-dimethylphenyl group, which can hinder cyclization compared to smaller substituents like fluorine .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation be approached?

Methodological Answer: Combine ¹H/¹³C NMR , LCMS , and IR spectroscopy for unambiguous characterization:

- ¹H NMR : The amino group (NH₂) typically appears as a broad singlet at δ 6.9–7.0 ppm, while aromatic protons from the 2,3-dimethylphenyl group resonate as multiplets in δ 7.1–7.4 ppm .

- LCMS : Look for [M+H]⁺ or [M-H]⁻ peaks matching the exact mass (e.g., m/z 226.10 for C₁₂H₁₅N₄O).

- IR : Confirm the nitrile group (C≡N) with a sharp peak near 2230 cm⁻¹ .

Table 2: Key Spectroscopic Signals

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.21 (s, CH₃), δ 6.97 (bs, NH₂) | |

| IR | 2231 cm⁻¹ (C≡N stretch) |

Discrepancies in NH₂ proton shifts may arise from hydrogen bonding with solvents .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Refer to Material Safety Data Sheets (MSDS) for hazards:

- Storage : Keep in a dark, inert atmosphere (argon) at room temperature to prevent degradation .

- PPE : Use nitrile gloves and fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence isomerism and reactivity in pyrazole derivatives?

Methodological Answer: Substituent electronic and steric effects dictate regioselectivity. For instance:

- Electron-withdrawing groups (e.g., -F) increase electrophilicity at the 4-position, favoring 1,3-dimethyl isomers .

- Steric hindrance from 2,3-dimethylphenyl groups reduces reaction rates in nucleophilic substitutions compared to para-substituted analogs .

Experimental Design : Compare reaction kinetics using Hammett plots to correlate substituent σ-values with rate constants .

Q. What mechanistic insights explain the biological activity of pyrazole-carbonitriles, and how can this be validated?

Methodological Answer: Pyrazole-carbonitriles often inhibit enzymes like carbonic anhydrase or prostaglandin synthases via nitrile-metal coordination.

- In vitro Assays : Use fluorescence quenching to study binding affinity with CA-II (Kd values).

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions with active-site zinc ions .

Data Contradiction : While reports antifungal activity, notes weak inhibition of carbonic anhydrase isoforms. Validate via dose-response curves to clarify potency .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Methodological Answer: Use QSAR and ADMET prediction tools (e.g., SwissADME):

- Lipophilicity (LogP) : Predicted LogP = 2.1 suggests moderate blood-brain barrier penetration.

- Metabolic Stability : Cytochrome P450 isoforms (CYP3A4) likely mediate oxidation of the methyl group .

Validation : Compare in silico predictions with in vivo microsomal assays to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.